molecular formula C26H22FNO4 B2810473 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid CAS No. 2580191-33-7

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid

Cat. No. B2810473
CAS RN: 2580191-33-7
M. Wt: 431.463
InChI Key: WMERURQGJHLLQA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(C@@H=C2C3=C1C=CC=C3)=O)CC4=CC=CC=C4OC)=O . This string provides a text representation of the compound’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

  • Protection of Hydroxy-Groups in Synthesis : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a key component of the compound, is utilized for protecting hydroxy-groups in synthesis. This protection is valuable in the presence of both acid- and base-labile protecting groups, with the Fmoc group being conveniently removable (Gioeli & Chattopadhyaya, 1982).

  • Heteroatom-Activated Beta-Lactam Antibiotics : This compound is part of a synthesis process for a new class of heteroatom-activated beta-lactam antibiotics. These compounds show significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

  • Innovative Fluorophore-Based Nicotinonitriles : A simplistic and effective synthesis protocol has been developed for a new class of poly-functionalized nicotinonitriles incorporating fluorene moieties. This process yields compounds with strong blue-green fluorescence emission, potentially useful in materials science (Hussein et al., 2019).

  • Anticancer and Antimicrobial Agents : Derivatives of 9H-fluorene-based azetidinones have shown remarkable activity against certain cancer cell lines and multidrug-resistant strains, highlighting their potential as bioactive agents (Hussein et al., 2020).

  • Synthesis of Oligomers from Sugar Amino Acids : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids have been used to efficiently synthesize oligomers with potential for biological applications (Gregar & Gervay-Hague, 2004).

  • Synthesis of Phenyl Pyrazoline Derivatives : This compound is involved in synthesizing novel phenyl pyrazoline derivatives, which were evaluated for their antimicrobial activity (Shah & Patel, 2012).

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(3-fluorophenyl)azetidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c27-18-7-5-6-17(12-18)26(13-24(29)30)15-28(16-26)25(31)32-14-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,23H,13-16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMERURQGJHLLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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